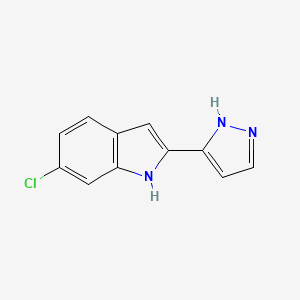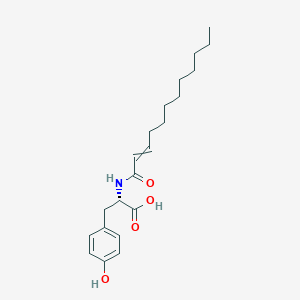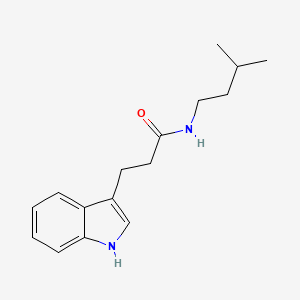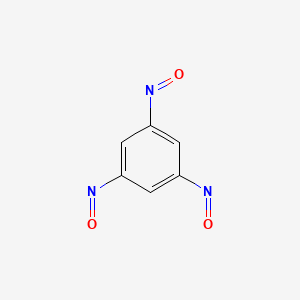
1,3,5-Trinitrosobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trinitrosobenzene: is an aromatic compound with the molecular formula C6H3(NO)3. It is a pale yellow solid that is known for its high reactivity and explosive properties. This compound is one of the three isomers of trinitrosobenzene, with the nitroso groups positioned at the 1, 3, and 5 positions on the benzene ring. It is used in various chemical applications, including as a reagent in organic synthesis and as a vulcanizing agent in the rubber industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrosobenzene can be synthesized through several methods. One common method involves the nitration of benzene derivatives followed by reduction. For example, the nitration of 1,3,5-trinitrobenzene can be followed by reduction using reagents such as iron and hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct nitrosation of benzene derivatives. This process involves the reaction of benzene with nitrosating agents such as nitrosyl chloride (NOCl) or nitrosyl sulfuric acid (NOHSO4) under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trinitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trinitrobenzene.
Reduction: Reduction of this compound can yield 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitroso groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) can be used under acidic conditions.
Major Products:
Oxidation: Trinitrobenzene.
Reduction: 1,3,5-Triaminobenzene.
Substitution: Various substituted nitrosobenzene derivatives depending on the electrophile used.
Scientific Research Applications
1,3,5-Trinitrosobenzene has several scientific research applications:
Biology: It is used in biochemical studies to investigate the effects of nitroso compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3,5-trinitrosobenzene involves its ability to act as an electrophile due to the presence of electron-withdrawing nitroso groups. These groups make the benzene ring highly reactive towards nucleophiles. In biological systems, it can interact with nucleophilic sites on proteins and DNA, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is known to form covalent bonds with nucleophilic amino acids and nucleotides .
Comparison with Similar Compounds
- 1,2,3-Trinitrosobenzene
- 1,2,4-Trinitrosobenzene
- 1,3,5-Trinitrobenzene
Comparison: 1,3,5-Trinitrosobenzene is unique among its isomers due to the symmetrical positioning of the nitroso groups, which imparts distinct reactivity and stability. Compared to 1,3,5-trinitrobenzene, this compound is less explosive but more reactive in electrophilic aromatic substitution reactions. The nitroso groups in this compound also make it a more potent electrophile compared to its nitro counterparts .
Properties
CAS No. |
787619-76-5 |
|---|---|
Molecular Formula |
C6H3N3O3 |
Molecular Weight |
165.11 g/mol |
IUPAC Name |
1,3,5-trinitrosobenzene |
InChI |
InChI=1S/C6H3N3O3/c10-7-4-1-5(8-11)3-6(2-4)9-12/h1-3H |
InChI Key |
RSIZOCDYNXIYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=O)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



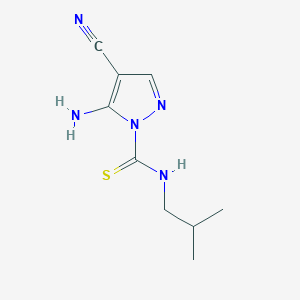
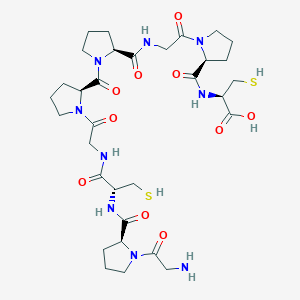
amino}phenol](/img/structure/B14216717.png)
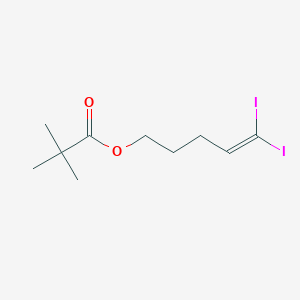

![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
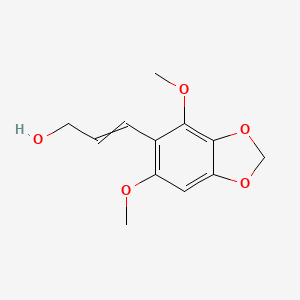

![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
